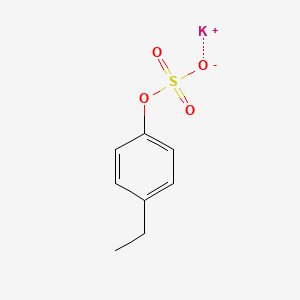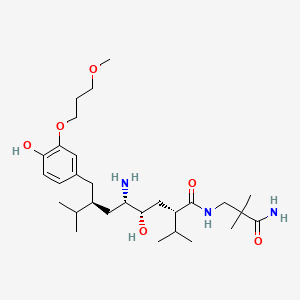![molecular formula C54H86Br2N2O2S2 B565840 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1260685-63-9](/img/structure/B565840.png)
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a type of diketopyrrolopyrrole (DPP) containing conjugated polymer . It has been used in the synthesis of high-performance polymer semiconductors for both organic thin film transistors and organic photovoltaics .
Molecular Structure Analysis
The molecular formula of this compound is C54H86Br2N2O2S2 . The structure is complex, with two bromothiophenyl groups attached to a pyrrolopyrrole dione core, which is further substituted with two octyldodecyl chains .Physical And Chemical Properties Analysis
The molecular weight of this compound is 1019.2 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Semiconducting Properties for Electronics : This compound has been used in the synthesis of conjugated polymers with tunable semiconducting properties, suitable for thin-film transistors and organic electronics (Hong et al., 2018).
High Hole Mobility in Organic Thin-Film Transistors : Research indicates its potential in creating materials with high hole mobility for organic thin-film transistors, which are crucial in electronic devices (Yi et al., 2012).
Phototransistor Applications : It's used in the development of highly sensitive thin-film phototransistors, relevant in light sensing technologies (Ma et al., 2015).
Electrochromic Applications : The compound contributes to the synthesis of low-bandgap conjugated polymers with applications in electrochromic devices (Shi et al., 2016).
Optimized Thin-Film Transistor Performance : It helps achieve optimized performance in thin-film transistors by controlling the length of thiophene units (Yi et al., 2013).
Electron Transport Layer in Solar Cells : It's been used to synthesize a novel alcohol-soluble n-type conjugated polyelectrolyte for electron transport layers in solar cells, enhancing their efficiency (Hu et al., 2015).
Photovoltaic Properties in Solar Cells : The compound aids in the synthesis of low band gap donor-acceptor polymers for organic solar cells, improving their photovoltaic properties (Kim et al., 2016).
Bulk Heterojunction Phototransistors : Its derivative is used in bulk heterojunction organic phototransistors, showcasing its versatility in light-sensing applications (Lee et al., 2018).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H86Br2N2O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULORLONPRJAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H86Br2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856412 |
Source


|
| Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260685-63-9 |
Source


|
| Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the compound's structure in the context of organic thin-film transistors (OTFTs)?
A1: The compound serves as a monomer in the synthesis of diketopyrrolopyrrole (DPP)-based π-conjugated copolymers. [] The presence of the β-unsubstituted quinquethiophene (5T) unit, introduced through polymerization with α,α′-bis(trimethylstannyl)-terthiophene, is crucial for achieving high hole-mobility in OTFTs. This structural feature contributes to enhanced molecular ordering at low temperatures, leading to improved performance. []
Q2: How is the compound utilized in the development of near-infrared (NIR) imaging and photothermal therapy agents?
A2: The compound acts as a building block for synthesizing double-acceptor conjugated polymers, which are promising materials for NIR-II fluorescence imaging and NIR-II photothermal therapy applications. [] While the provided abstract doesn't delve into specific mechanisms, it highlights the compound's role in constructing materials with desirable optical properties for these applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)




![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)